molecular formula C8H9N3O3 B7815485 Acetamide, 2-[(4-nitrophenyl)amino]- CAS No. 213995-55-2

Acetamide, 2-[(4-nitrophenyl)amino]-

Cat. No. B7815485
Key on ui cas rn: 213995-55-2
M. Wt: 195.18 g/mol
InChI Key: XFOWJFRPLPOQTR-UHFFFAOYSA-N
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Patent
US07338536B2

Procedure details

A mixture of p-nitroaniline (55.2 g, 0.4 mol), calcium carbonate (80 g) and chloroacetamide (149.6 g, 1.6 mol) in 350 ml of water/ethanol (1/1) was refluxed for 42 hours. The resulting mixture was filtered while hot and allowed to cool, and the crystals were filtered off by suction, reslurried in water and then washed with absolute ethanol. After drying, 87.9 g of crude product were obtained. After two recrystallizations from acetonitrile, 45.3 g of pure product were obtained (melting point=178° C.).
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
149.6 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[Ca+2].Cl[CH2:17][C:18]([NH2:20])=[O:19]>O.C(O)C>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][CH2:17][C:18]([NH2:20])=[O:19])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
149.6 g
Type
reactant
Smiles
ClCC(=O)N
Name
water ethanol
Quantity
350 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 42 hours
Duration
42 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered while hot and
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off by suction
WASH
Type
WASH
Details
washed with absolute ethanol
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
87.9 g of crude product were obtained
CUSTOM
Type
CUSTOM
Details
After two recrystallizations from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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